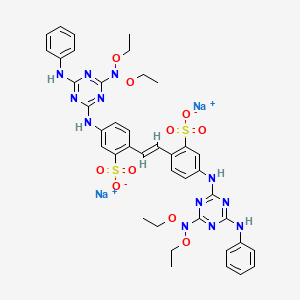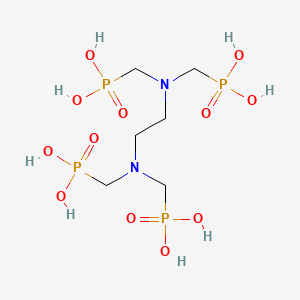
Edtmp
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethylenediamine tetra(methylene phosphonic acid) is a phosphonic acid with the chemical formula C₆H₂₀N₂O₁₂P₄. It is known for its chelating and anti-corrosion properties. Ethylenediamine tetra(methylene phosphonic acid) is the phosphonate analog of ethylenediaminetetraacetic acid and is classified as a nitrogenous organic polyphosphonic acid .
准备方法
Synthetic Routes and Reaction Conditions
Ethylenediamine tetra(methylene phosphonic acid) can be synthesized using ethylene glycol as an intermediate. The process involves the reaction of ethylene glycol with phosphorus trichloride to form ethylene glycol chlorophosphonate, which then reacts with ethylenediamine to produce phosphonic acid. Another method involves the nucleophilic addition of formaldehyde to ethylenediamine to form hydroxymethylamine, which is then esterified with the hydrolysis product of phosphorus trichloride .
Industrial Production Methods
In industrial settings, ethylenediamine tetra(methylene phosphonic acid) is typically produced as its sodium salt, which exhibits good solubility in water. The industrial production involves the same synthetic routes but on a larger scale, ensuring the product’s purity and stability .
化学反应分析
Types of Reactions
Ethylenediamine tetra(methylene phosphonic acid) undergoes various chemical reactions, including:
Chelation: It forms stable complexes with metal ions, which is the basis for its use as a chelating agent.
Oxidation and Reduction: It can participate in redox reactions, particularly in the presence of metal ions.
Substitution: It can undergo substitution reactions where its phosphonic acid groups are replaced by other functional groups.
Common Reagents and Conditions
Chelation: Common reagents include metal ions such as calcium, iron, and samarium. The reactions typically occur in aqueous solutions at room temperature.
Oxidation and Reduction: Reagents include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride.
Substitution: Reagents include various alkylating agents and conditions typically involve mild temperatures and neutral pH.
Major Products Formed
Chelation: Metal complexes such as calcium ethylenediamine tetra(methylene phosphonate) and iron ethylenediamine tetra(methylene phosphonate).
Oxidation and Reduction: Oxidized or reduced forms of ethylenediamine tetra(methylene phosphonic acid) and its derivatives.
Substitution: Substituted phosphonic acid derivatives.
科学研究应用
Ethylenediamine tetra(methylene phosphonic acid) has a wide range of applications in scientific research:
作用机制
Ethylenediamine tetra(methylene phosphonic acid) exerts its effects primarily through chelation. It forms stable complexes with metal ions, which can inhibit the formation of scale and corrosion. In medical applications, such as with samarium-153 ethylenediamine tetra(methylene phosphonate), the compound targets areas of high bone turnover, concentrating in regions with metastatic tumors. The radioactive samarium emits beta particles, which help relieve pain by irradiating the tumor sites .
相似化合物的比较
Ethylenediamine tetra(methylene phosphonic acid) is often compared with other chelating agents such as:
Ethylenediaminetetraacetic acid (EDTA): Both compounds are used for their chelating properties, but ethylenediamine tetra(methylene phosphonic acid) has a higher affinity for certain metal ions and better stability under high temperatures.
Diethylenetriamine penta(methylene phosphonic acid) (DTPMP): Similar to ethylenediamine tetra(methylene phosphonic acid), but with an additional amine group, providing different chelation properties.
Nitrilotri(methylene phosphonic acid) (NTMP): A simpler structure with fewer phosphonic acid groups, resulting in different chelation behavior.
Ethylenediamine tetra(methylene phosphonic acid) is unique in its combination of high chelation efficiency, stability under various conditions, and versatility in applications across different fields.
属性
CAS 编号 |
15142-96-8 |
|---|---|
分子式 |
C6H14N2Na6O12P4 |
分子量 |
568.02 g/mol |
IUPAC 名称 |
hexasodium;hydroxy-[[2-[[hydroxy(oxido)phosphoryl]methyl-(phosphonatomethyl)amino]ethyl-(phosphonatomethyl)amino]methyl]phosphinate |
InChI |
InChI=1S/C6H20N2O12P4.6Na/c9-21(10,11)3-7(4-22(12,13)14)1-2-8(5-23(15,16)17)6-24(18,19)20;;;;;;/h1-6H2,(H2,9,10,11)(H2,12,13,14)(H2,15,16,17)(H2,18,19,20);;;;;;/q;6*+1/p-6 |
InChI 键 |
OEKKAQBZZLRNMB-UHFFFAOYSA-H |
规范 SMILES |
C(CN(CP(=O)(O)[O-])CP(=O)([O-])[O-])N(CP(=O)(O)[O-])CP(=O)([O-])[O-].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




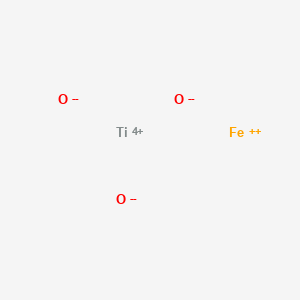
![2,11,20,29,37,39-hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13,15,17,19(39),20,22,24,26,28,30(37),31,33,35-nonadecaene;manganese(2+)](/img/structure/B1143733.png)
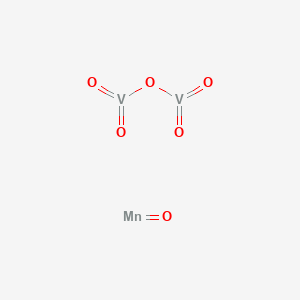
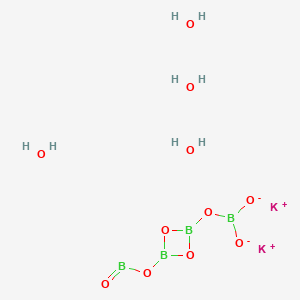



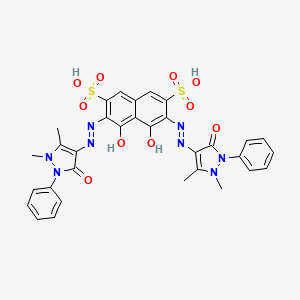
![N-[(4-Bromophenyl)methyl]-N'-ethyl-N'-methyl-N-2-pyridylethylenediamine maleate](/img/structure/B1143747.png)
